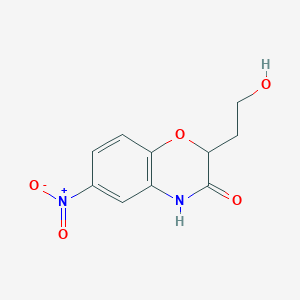

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Übersicht

Beschreibung

The compound 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a derivative of the 1,4-benzoxazin-3(4H)-one family, which is known for its potential pharmacological properties. The presence of a hydroxyethyl group and a nitro group on the benzoxazinone core suggests that it may have unique physical, chemical, and biological characteristics that could be of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2H-1,4-benzoxazine derivatives has been explored through different methods. One approach involves the NHC-catalyzed cascade annulation reaction of o-vinylarylaldehydes with nitrosoarenes, leading to the formation of multifunctional 2,3-benzoxazin-4-ones . Another method includes the use of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst to synthesize hydroxy-substituted 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes . Additionally, a simple route for synthesizing 1,4-benzoxazin-3-(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid .

Molecular Structure Analysis

The molecular structure of 2H-1,4-benzoxazine derivatives can be modified at the 2 position to introduce various substituents, which affects the properties of the compounds. For instance, the introduction of a hydroxyl group can improve water solubility and prolong the duration of action . X-ray structural analysis of such derivatives has revealed that the nitrogen atom at the 4 position tends to adopt an sp2-like planar bond configuration, which could influence the reactivity and interaction of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2H-1,4-benzoxazine derivatives is influenced by the functional groups attached to the core structure. For example, the introduction of a nitrato group can impart nitrate activity in addition to other functional properties, such as potassium channel-activating activity . The electron ionization mass spectrometric behavior of these derivatives has also been studied, showing distinct fragmentation patterns that can be used for their characterization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-benzoxazine derivatives are diverse and can be tailored by modifying the substituents on the core structure. The presence of a hydroxyethyl group and a nitro group in the compound of interest suggests that it may have specific solubility characteristics, reactivity, and possibly biological activity. The mass spectrometric investigation of similar derivatives has provided insights into their stability and fragmentation behavior, which are important for understanding their physical properties .

Wissenschaftliche Forschungsanwendungen

-

- Summary of Application : Poly (2-hydroxyethyl methacrylate) (PHEMA) is a widely used and researched biocompatible polymer, but lacks degradability. The present work provides a new, well characterized hydroxyl functionalized biocompatible and degradable polymer that could be suitable for many different biomedical applications .

- Methods of Application : The polymer was made by radical copolymerization with cyclic ketene acetal. The protection–deprotection chemistry at the hydroxyl group of HEMA was necessary for the formation of targeted polymers .

- Results or Outcomes : The polymers were significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations (100 mg mL −1 ). The polymers were hydrolytically degradable under basic conditions and also showed surface and bulk degradation using macrophages .

-

- Summary of Application : A good understanding of the microdynamics of the water absorption of poly (2-hydroxyethyl methacrylate) (PHEMA)-based contact lens is significant for scientific investigation and commercial applications .

- Methods of Application : In this study, time-dependent ATR-FTIR spectroscopy combined with the perturbation correlation moving-window two-dimensional (PCMW2D) technique and 2D correlation analysis was used to study the microdynamics mechanism .

- Results or Outcomes : PCMW2D revealed that D 2 O took 3.4 min to penetrate into the contact lens. PCMW2D also found the PHEMA-based contact lens underwent two processes (I and II) during D 2 O absorption, and the time regions of processes I and II are 3.4–12.4 min and 12.4–57.0 min .

-

Biodegradable Polymers for Biomedical Applications

- Summary of Application : The present work provides a new, well characterized hydroxyl functionalized biocompatible and degradable polymer that could be suitable for many different biomedical applications .

- Methods of Application : The polymer was made by radical copolymerization with cyclic ketene acetal. The protection–deprotection chemistry at the hydroxyl group of HEMA was necessary for the formation of targeted polymers .

- Results or Outcomes : The polymers were significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations (100 mg mL −1 ). The polymers were hydrolytically degradable under basic conditions and also showed surface and bulk degradation using macrophages .

-

- Summary of Application : An inexpensive and eco-friendly DES (1:2 mixture of choline chloride:ethylene glycol) has been incorporated into a solid-state gel electrolyte using a chemically cross-linked polymer scaffold formed via in situ UV copolymerization of 2-hydroxyethyl methacrylate (HEMA) and poly(ethylene glycol) diacrylate .

- Methods of Application : A high room temperature ionic conductivity of 5.7 mS cm-1 has been obtained for a DES gel containing 13.2 vol.% polymer scaffold .

- Results or Outcomes : Using a 22.9 vol.% polymer-supported DES gel as electrolyte/separator in a supercapacitor prototype with activated carbon fabric electrodes, a specific capacitance of 33.3 F g-1 and an energy density of 15.8 Wh kg-1 (based on the mass of two electrodes) were obtained during discharge at a current density of 0.01 A g-1 .

-

Biocompatible Polymers for Biomedical Applications

- Summary of Application : The present work provides a new, well characterized hydroxyl functionalized biocompatible and degradable polymer that could be suitable for many different biomedical applications .

- Methods of Application : The polymer was made by radical copolymerization with cyclic ketene acetal. The protection–deprotection chemistry at the hydroxyl group of HEMA was necessary for the formation of targeted polymers .

- Results or Outcomes : The polymers were significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations (100 mg mL −1 ). The polymers were hydrolytically degradable under basic conditions and also showed surface and bulk degradation using macrophages .

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves speculating on potential future research directions involving the compound, based on current knowledge and research trends.

Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of compound analysis, feel free to ask!

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyl)-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-4-3-9-10(14)11-7-5-6(12(15)16)1-2-8(7)17-9/h1-2,5,9,13H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMEEZSTSDRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395784 | |

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

191096-51-2 | |

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)